3,4-Dehydro-6-hydroxymellein

Catalog No.
S631627
CAS No.
1204-37-1
M.F
C10H8O4
M. Wt
192.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dehydro-6-hydroxymellein

CAS Number

1204-37-1

Product Name

3,4-Dehydro-6-hydroxymellein

IUPAC Name

6,8-dihydroxy-3-methylisochromen-1-one

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C10H8O4/c1-5-2-6-3-7(11)4-8(12)9(6)10(13)14-5/h2-4,11-12H,1H3

InChI Key

OHHKDUWFPNAEHQ-UHFFFAOYSA-N

SMILES

CC1=CC2=CC(=CC(=C2C(=O)O1)O)O

Canonical SMILES

CC1=CC2=CC(=CC(=C2C(=O)O1)O)O

While 3,4-dehydro-6-hydroxymellein is listed in various scientific databases, including PubChem and the European Bioinformatics Institute (EMBL-EBI) , there is currently limited published research directly investigating its applications.

Potential Research Areas

Based on its structural similarity to other well-studied isocoumarins, 3,4-dehydro-6-hydroxymellein might hold potential for research in various areas, including:

  • Antimicrobial activity: Several isocoumarins exhibit antimicrobial properties . Research could explore the potential of 3,4-dehydro-6-hydroxymellein against various pathogens.
  • Antioxidant activity: Many isocoumarins possess antioxidant properties . Studies could investigate the potential of 3,4-dehydro-6-hydroxymellein as an antioxidant agent.
  • Phytoalexin activity: Some isocoumarins act as phytoalexins, natural defense compounds produced by plants in response to stress . Research could explore whether 3,4-dehydro-6-hydroxymellein exhibits similar properties in plants.

Future Research

Further research is necessary to fully understand the potential applications of 3,4-dehydro-6-hydroxymellein. This might involve:

  • Isolating and purifying the compound from natural sources or synthesizing it in a laboratory.
  • Conducting in vitro and in vivo studies to evaluate its potential biological activities.
  • Investigating its mechanism of action if any biological effects are observed.

3,4-Dehydro-6-hydroxymellein is a naturally occurring compound with the molecular formula C₁₀H₈O₄ and a unique structural configuration that classifies it as an isochromane derivative. It has been identified in various organisms, including Conoideocrella tenuis and members of the Streptomyces genus, highlighting its biological significance and potential ecological roles .

, primarily involving oxidation processes. These reactions can lead to the formation of various derivatives, which may exhibit different biological activities or properties. The compound can also serve as an acceptor in enzymatic reactions, particularly in the biosynthesis of other related compounds such as 6-methoxymellein .

The compound has demonstrated notable biological activities, including antimicrobial properties. Its presence in plant tissues suggests a role in plant defense mechanisms against pathogens. Additionally, studies indicate that it may exhibit antioxidant activities, contributing to its potential therapeutic applications . The specific mechanisms through which it exerts these effects are still under investigation.

Synthesis of 3,4-dehydro-6-hydroxymellein can be achieved through various methods:

  • Biological Synthesis: This involves the extraction from natural sources such as fungi or plants where it is biosynthesized.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler precursors. For example, condensation reactions followed by selective oxidation steps can yield this compound from more basic isochromane derivatives .

3,4-Dehydro-6-hydroxymellein has potential applications in:

  • Pharmaceuticals: Due to its antimicrobial and antioxidant properties, it could be explored for developing new drugs.
  • Agriculture: Its role as a phytoalexin suggests applications in crop protection against diseases.
  • Biotechnology: It may serve as a biochemical marker or substrate in various enzymatic processes within metabolic engineering .

Interaction studies have shown that 3,4-dehydro-6-hydroxymellein can participate in various biochemical pathways. For instance, it acts as an acceptor for methylation reactions catalyzed by specific methyltransferases. This property indicates its potential role in metabolic pathways leading to other bioactive compounds . Further research is needed to elucidate the full scope of its interactions within biological systems.

Several compounds share structural similarities with 3,4-dehydro-6-hydroxymellein. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
6-HydroxymelleinC₁₀H₁₀O₄Hydroxy-substituted derivative of mellein
MelleinC₉H₈O₄Parent compound with significant biological activity
6-MethoxymelleinC₁₁H₁₂O₄Methylated derivative with enhanced properties

Uniqueness of 3,4-Dehydro-6-hydroxymellein: Unlike its analogs, 3,4-dehydro-6-hydroxymellein features a distinct dehydro configuration that may influence its reactivity and biological activity. This unique structure allows it to participate in specific biochemical interactions that other similar compounds may not.

XLogP3

2.1

Wikipedia

3,4-Dehydro-6-hydroxymellein

Dates

Modify: 2024-04-14

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